molecular formula C22H25NO3 B580037 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone CAS No. 1427521-38-7

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B580037
CAS No.: 1427521-38-7
M. Wt: 351.4 g/mol
InChI Key: GMXLLEJMDHWZNM-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for JWH-250 N-(4-hydroxypentyl) metabolite indicates that it is not for human or veterinary use . The hazard statements include H225 - H301 + H311 + H331 - H370 .

Biochemical Analysis

Biochemical Properties

JWH 250 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of cannabinoid receptor activation. This metabolite interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . The interaction with these receptors influences various physiological processes, including pain sensation, mood regulation, and immune response. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite is involved in the modulation of enzyme activity, particularly cytochrome P450 enzymes, which are responsible for its formation and further metabolism .

Cellular Effects

JWH 250 N-(4-hydroxypentyl) metabolite exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to altered neurotransmitter release and synaptic plasticity . In immune cells, the activation of CB2 receptors by JWH 250 N-(4-hydroxypentyl) metabolite modulates cytokine production and immune cell migration . Furthermore, this metabolite affects gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of JWH 250 N-(4-hydroxypentyl) metabolite involves binding to cannabinoid receptors, particularly CB1 and CB2 . Upon binding, it activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels . This results in the modulation of ion channels and neurotransmitter release. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite can inhibit or activate various enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and further biotransformation . Changes in gene expression are also observed, as the metabolite interacts with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 250 N-(4-hydroxypentyl) metabolite change over time. The stability and degradation of this metabolite are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that prolonged exposure to JWH 250 N-(4-hydroxypentyl) metabolite can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this metabolite .

Dosage Effects in Animal Models

The effects of JWH 250 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At low doses, the metabolite primarily activates cannabinoid receptors, leading to mild physiological effects such as analgesia and sedation . At higher doses, more pronounced effects are observed, including alterations in motor coordination, cognitive function, and immune response . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been reported at high doses, indicating the need for careful dosage considerations in research and clinical applications .

Metabolic Pathways

JWH 250 N-(4-hydroxypentyl) metabolite is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of JWH 250, leading to the formation of the N-(4-hydroxypentyl) metabolite . Further metabolism of this metabolite involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . The interactions with these enzymes and cofactors play a crucial role in determining the metabolic fate and pharmacokinetics of JWH 250 N-(4-hydroxypentyl) metabolite .

Transport and Distribution

The transport and distribution of JWH 250 N-(4-hydroxypentyl) metabolite within cells and tissues are mediated by various transporters and binding proteins . This metabolite can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of JWH 250 N-(4-hydroxypentyl) metabolite in different tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

JWH 250 N-(4-hydroxypentyl) metabolite exhibits specific subcellular localization, which affects its activity and function . This metabolite can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 250 N-(4-hydroxypentyl) metabolite in these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this metabolite is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of JWH 250 N-(4-hydroxypentyl) metabolite involves a multi-step synthetic route. The process begins with the acylation of the indole nitrogen, followed by N-alkylation. The synthetic scheme includes the following steps :

Chemical Reactions Analysis

Properties

IUPAC Name

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLLEJMDHWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017768
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-38-7
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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